![molecular formula C12H14BrNO2 B3844582 2-bromo-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B3844582.png)
2-bromo-N-(tetrahydro-2-furanylmethyl)benzamide
Overview
Description
2-bromo-N-(tetrahydro-2-furanylmethyl)benzamide, commonly known as BTB, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. BTB is a white crystalline powder that is soluble in organic solvents such as ethanol, methanol, and chloroform. This compound has been extensively studied for its synthesis method, mechanism of action, biochemical and physiological effects, and its potential applications in various fields of research.
Mechanism of Action
The mechanism of action of BTB is not fully understood, but it is believed to act as an inhibitor of certain enzymes. BTB has been shown to inhibit the activity of proteasomes, which are responsible for the degradation of proteins in cells. This inhibition leads to the accumulation of proteins in cells, which can have various effects on cellular processes.
Biochemical and Physiological Effects:
BTB has been shown to have various biochemical and physiological effects. In vitro studies have shown that BTB can induce apoptosis, or programmed cell death, in cancer cells. BTB has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, BTB has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of using BTB in lab experiments is its high purity and stability. BTB is also readily available and relatively inexpensive. However, one of the limitations of using BTB is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of BTB. One potential application is in the development of new cancer therapies. BTB has shown promising results in inhibiting the growth of cancer cells, and further studies could lead to the development of new drugs. Another potential application is in the development of new anti-inflammatory drugs. BTB has shown anti-inflammatory effects, and further studies could lead to the development of new drugs for the treatment of inflammatory diseases. Finally, further studies could be conducted to better understand the mechanism of action of BTB and its potential applications in various fields of research.
Scientific Research Applications
BTB has been extensively studied for its potential applications in various fields of research. In the field of organic chemistry, BTB has been used as a building block for the synthesis of various compounds such as benzimidazoles, benzoxazoles, and benzothiazoles. BTB has also been used as a ligand in the synthesis of metal complexes for catalytic applications.
properties
IUPAC Name |
2-bromo-N-(oxolan-2-ylmethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c13-11-6-2-1-5-10(11)12(15)14-8-9-4-3-7-16-9/h1-2,5-6,9H,3-4,7-8H2,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMXQJNHGAOPECX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC=CC=C2Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzamide, N-tetrahydrofurfuryl-2-bromo- |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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